![molecular formula C18H16N4O4S2 B2639953 N-(1,3-benzothiazol-2-yl)-N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide CAS No. 941888-84-2](/img/structure/B2639953.png)
N-(1,3-benzothiazol-2-yl)-N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzothiazol-2-yl)-N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide is a useful research compound. Its molecular formula is C18H16N4O4S2 and its molecular weight is 416.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of action
Benzothiazole derivatives have been found to possess a wide range of properties and applications. They have been used in cancer treatment , as antibacterials , anticonvulsants , antidiabetics , and antifungals
Mode of action
The mode of action of benzothiazole derivatives can vary widely depending on their specific structures and targets. For example, some benzothiazole derivatives have been found to inhibit the DprE1 enzyme, which is involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Activité Biologique
N-(1,3-benzothiazol-2-yl)-N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. The compound features a benzothiazole moiety and a thiazolidine derivative, which are known to exhibit various pharmacological effects. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure
The compound can be represented by the following structural formula:
This structure includes a benzothiazole unit linked to a thiazolidine derivative, which may contribute to its bioactivity.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, such as enzymes and receptors. The heterocyclic structures may facilitate binding to specific sites, influencing biochemical pathways involved in disease processes.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Research indicates that derivatives containing the benzothiazole moiety exhibit significant antimicrobial properties against various bacterial and fungal strains. For instance, compounds similar to this compound demonstrated minimum inhibitory concentrations (MIC) in the range of 10.7–21.4 μmol/mL against pathogenic microorganisms .
- Anticancer Activity : The compound has shown potential anticancer effects in vitro. Studies reported that certain derivatives exhibited significant inhibition rates against leukemia and CNS cancer cell lines. For example, one derivative demonstrated an inhibition value of 84.19% against MOLT-4 leukemia cells .
Case Study 1: Antimicrobial Evaluation
A series of compounds related to this compound were synthesized and tested for antimicrobial activity. The best-performing compound exhibited MIC values indicating strong activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Compound | MIC (μmol/mL) | MBC (μmol/mL) |
---|---|---|
Compound 4d | 10.7 - 21.4 | 21.4 - 40.2 |
Case Study 2: Anticancer Screening
In a study conducted by the National Cancer Institute (NCI), various derivatives were screened for anticancer properties. Notably, compounds with substitutions on the benzothiazole ring showed promising results in inhibiting cell growth across multiple cancer types .
Compound | Cancer Type | Inhibition (%) |
---|---|---|
Compound 4g | Leukemia | 84.19 |
Compound 4p | CNS Cancer | 72.11 |
Propriétés
IUPAC Name |
N'-(1,3-benzothiazol-2-yl)-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S2/c23-16(17(24)21-18-20-14-4-1-2-5-15(14)27-18)19-12-6-8-13(9-7-12)22-10-3-11-28(22,25)26/h1-2,4-9H,3,10-11H2,(H,19,23)(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVQDLFFGGNMEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.